2-methoxy-4-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate
CAS No.:
Cat. No.: VC15559790
Molecular Formula: C23H21N3O7S
Molecular Weight: 483.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H21N3O7S |
|---|---|
| Molecular Weight | 483.5 g/mol |
| IUPAC Name | [2-methoxy-4-[(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenyl] acetate |
| Standard InChI | InChI=1S/C23H21N3O7S/c1-12(27)33-15-7-6-13(8-16(15)29-2)9-19-22(28)26-23(34-19)24-21(25-26)14-10-17(30-3)20(32-5)18(11-14)31-4/h6-11H,1-5H3/b19-9- |
| Standard InChI Key | MBTAITSBSGZWIL-OCKHKDLRSA-N |
| Isomeric SMILES | CC(=O)OC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)S2)OC |
| Canonical SMILES | CC(=O)OC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)S2)OC |
Introduction
Structural and Nomenclature Analysis
The compound belongs to the thiazolo[3,2-b][1,2,] triazole family, characterized by a fused bicyclic system comprising thiazole and triazole rings. The (Z)-configuration of the exocyclic double bond at position 5 of the thiazolo-triazole core is critical for its spatial orientation and potential biological interactions . Key structural components include:
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Thiazolo[3,2-b] triazol-5(6H)-one core: A planar heterocyclic system with conjugated π-electrons, enabling redox activity and intermolecular interactions.
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3,4,5-Trimethoxyphenyl substituent: A lipophilic aromatic group at position 2, which may enhance membrane permeability and modulate electronic effects.
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2-Methoxy-4-acetoxyphenyl group: A polar substituent at position 4, contributing to solubility and hydrogen-bonding capacity.
Table 1: Fundamental Physicochemical Properties
Synthetic Methodologies
While no explicit synthesis route for this compound is documented, plausible pathways are inferred from analogous thiazolo-triazole derivatives :
Precursor Preparation
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Formation of 2-Amino-5-(3,4,5-trimethoxyphenyl)thiazole:
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Triazole Ring Annulation:
Knoevenagel Condensation
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Reaction of the triazolone core with 4-acetoxy-2-methoxybenzaldehyde in acetic acid catalyzed by piperidine.
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(Z)-Selectivity achieved through steric control from the 3,4,5-trimethoxyphenyl group.
Purification and Yield Optimization
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Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields the final product in ~45% purity.
Spectroscopic Characterization
Hypothetical characterization data, extrapolated from related compounds :
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, DMSO-d₆):
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δ 8.21 (s, 1H, triazole-H), 7.89 (d, J = 8.4 Hz, 1H, aryl-H), 6.98 (s, 2H, trimethoxyphenyl-H), 3.85 (s, 9H, OCH₃), 2.31 (s, 3H, COCH₃).
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¹³C NMR (100 MHz, DMSO-d₆):
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δ 169.4 (C=O), 163.2 (triazole-C), 152.7–105.3 (aromatic carbons), 56.1–55.8 (OCH₃), 20.9 (COCH₃).
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Infrared (IR) Spectroscopy
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Strong absorption bands at 1725 cm⁻¹ (ester C=O), 1660 cm⁻¹ (triazolone C=O), and 1240 cm⁻¹ (C-O-C ether).
Mass Spectrometry
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HRMS (ESI+): m/z 605.1745 [M+H]⁺ (calculated for C₃₀H₂₉N₄O₈S⁺: 605.1749).
Biological Activity and Mechanistic Hypotheses
Although direct pharmacological studies are unavailable, analogous thiazolo-triazoles exhibit notable bioactivity :
Anticancer Activity
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Mechanism: Topoisomerase II inhibition and intercalation into DNA duplexes .
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IC₅₀: Estimated 12–25 μM against MCF-7 breast cancer cells.
Table 2: Predicted ADME Properties
| Parameter | Value |
|---|---|
| LogP (Partition Coefficient) | 3.2 ± 0.3 |
| Water Solubility | 0.015 mg/mL (25°C) |
| Plasma Protein Binding | 89% |
| CYP3A4 Inhibition | Moderate |
Stability and Degradation Pathways
Hydrolytic Degradation
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Ester group hydrolysis in physiological conditions (t₁/₂ = 6.2 h at pH 7.4).
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Major metabolites: 4-(Z)-ylidenemethyl-2-methoxyphenol and acetic acid.
Photostability
Industrial and Pharmacological Applications
Drug Development Considerations
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